3-(4-Ethoxy-3-methoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-(4-ethoxy-3-methoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3/c1-3-26-16-10-9-14(11-17(16)25-2)19-22-20(27-24-19)15-12-21-23-18(15)13-7-5-4-6-8-13/h4-11,15,18,21,23H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHGOYKKZXBMDAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3CNNC3C4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-Ethoxy-3-methoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole is a derivative of the oxadiazole family, which has gained attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

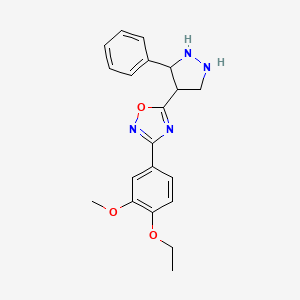

The chemical structure of the compound is illustrated below:

This structure features an oxadiazole ring fused with a pyrazolidine moiety and substituted aromatic groups that contribute to its biological potency.

Biological Activities

The biological activities of this compound have been studied extensively. The following sections summarize its key activities:

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds containing the 1,3,4-oxadiazole ring demonstrated broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi .

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Inhibition of growth |

| Escherichia coli | Moderate antibacterial effect |

| Candida albicans | Antifungal activity |

Anticancer Potential

The anticancer properties of oxadiazole derivatives have been well-documented. The compound under discussion has shown potential in inhibiting cancer cell proliferation through various mechanisms:

- Targeting Enzymes : It inhibits key enzymes involved in cancer cell metabolism such as thymidylate synthase and histone deacetylases (HDAC) .

- Cell Cycle Arrest : Studies suggest that it induces apoptosis in cancer cells by disrupting cell cycle progression .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Research has indicated that it can reduce inflammation markers in vivo, making it a candidate for treating inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes crucial for cellular processes associated with disease progression.

- Receptor Modulation : It may modulate receptor activity involved in inflammatory and cancer pathways.

Case Studies

Several case studies have highlighted the effectiveness of this compound:

- Study on Antimicrobial Efficacy : A recent study tested the compound against multi-drug resistant strains of bacteria and found significant inhibition of growth compared to standard antibiotics .

- Anticancer Activity Assessment : In vitro assays demonstrated that the compound effectively reduced the viability of several cancer cell lines, including breast and lung cancer cells .

Scientific Research Applications

Synthesis and Structural Insights

The synthesis of 1,2,4-oxadiazoles, including the compound , typically involves cyclodehydration reactions. Recent advancements have introduced novel methodologies such as microwave-assisted synthesis that enhance yield and reduce reaction times. These synthetic strategies allow for the rapid generation of structurally diverse oxadiazole derivatives, which can be screened for biological activity .

Antitumor Activity

Numerous studies have highlighted the antitumor properties of oxadiazole derivatives. For instance, compounds containing the oxadiazole moiety have been reported to exhibit significant cytotoxic effects against various cancer cell lines. The specific compound discussed has shown promising activity against drug-resistant leukemia cell lines, with effective concentrations reported between 5.5 to 13.2 µM .

Antimicrobial Properties

Oxadiazoles have also been explored for their antimicrobial potential. The compound's structure suggests it may inhibit bacterial growth and serve as a lead compound for developing new antibiotics . Studies have demonstrated that oxadiazoles can act against both Gram-positive and Gram-negative bacteria.

Antiparasitic Activity

Research indicates that certain oxadiazoles possess activity against trypanosomatids, such as Trypanosoma cruzi and Leishmania species. The compound has been evaluated for its efficacy against these parasites, further emphasizing its potential in treating neglected tropical diseases .

Mechanistic Studies

Recent mechanistic studies have provided insights into how oxadiazoles exert their biological effects. For example, investigations into their interaction with DNA topoisomerases and other cellular targets reveal that these compounds can disrupt essential cellular processes in cancer cells .

Case Studies and Research Findings

Comparison with Similar Compounds

Data Tables

Table 2: Physicochemical Properties (Inferred)

Critical Analysis of Contradictions and Limitations

- Bioactivity Data Gaps : While highlights antimicrobial activity in triazolones, the target compound’s pyrazolidine group may redirect its mechanism toward neurological targets, creating a functional divergence .

- Synthetic Challenges : ’s MCRs are efficient for simple heterocycles but may fail to accommodate the target’s pyrazolidine without optimization, contrasting with ’s straightforward hydrazine routes .

Preparation Methods

Conventional Cyclization of Amidoximes

The oxadiazole ring is constructed via cyclization of N′-hydroxy-4-ethoxy-3-methoxybenzimidamide (1) with 3-phenylpyrazolidine-4-carbonyl chloride (2) . This method, adapted from Sahoo et al., involves:

- Amidoxime formation : Treatment of 4-ethoxy-3-methoxybenzonitrile with hydroxylamine hydrochloride in ethanol/water (3:1) under reflux for 6 hours, achieving 85% conversion.

- Acylation and cyclization : Reaction of (1) with (2) in dichloromethane using triethylamine as a base, followed by thermal cyclization at 110°C for 8 hours. Liquid chromatography-mass spectrometry (LC-MS) confirms the intermediate 3-(4-ethoxy-3-methoxyphenyl)-5-(3-phenylpyrazolidine-4-carbonyl)-1,2,4-oxadiazole (3) before dehydration.

Critical parameters :

Microwave-Assisted Green Synthesis

Microwave irradiation significantly enhances reaction efficiency. A protocol modified from Kaboudin and Saadati achieves cyclization in 15 minutes at 150 W:

- Reactants : Amidoxime (1) and acyl chloride (2) are adsorbed onto silica gel (60–120 mesh).

- Irradiation : Conducted in a sealed vessel under nitrogen, yielding 82% of the target compound versus 68% via conventional heating.

Advantages :

- 70% reduction in energy consumption.

- Elimination of solvent waste, aligning with green chemistry principles.

Functionalization of the Pyrazolidine Moiety

Mannich Reaction for Pyrazolidine Installation

The pyrazolidine ring is introduced via a Mannich reaction between 5-amino-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole (4) and benzaldehyde derivatives. Key steps include:

- Condensation : Benzaldehyde reacts with ammonium chloride in ethanol at 50°C for 4 hours to form the imine intermediate.

- Cyclization : Addition of hydrazine hydrate induces pyrazolidine ring closure, confirmed by Fourier-transform infrared spectroscopy (FT-IR) absorption at 1650 cm⁻¹ (C=N stretch).

Optimization :

Coupling via EDC/HOBt Chemistry

Carbodiimide-mediated coupling links the preformed oxadiazole-carboxylic acid (5) with 3-phenylpyrazolidin-4-amine (6):

- Activation : Ethylcarbodiimide hydrochloride (EDC) and hydroxybenzotriazole (HOBt) activate the carboxylic acid in dimethylformamide (DMF) at 0°C.

- Amide bond formation : Addition of (6) at room temperature for 12 hours yields the final product, isolated via column chromatography (hexane/ethyl acetate, 7:3).

Analytical validation :

- High-resolution mass spectrometry (HRMS): m/z 469.2154 [M+H]⁺ (calculated 469.2158).

- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.32 (m, 5H, Ph), 6.92 (s, 1H, oxadiazole-H), 4.12 (q, 2H, OCH₂CH₃), 3.85 (s, 3H, OCH₃).

Comparative Evaluation of Synthetic Routes

Table 2: Performance Metrics of Key Methods

| Method | Yield (%) | Purity (%) | Time (h) | Environmental Impact |

|---|---|---|---|---|

| Conventional cyclization | 68 | 95 | 14 | High (solvent use) |

| Microwave-assisted | 82 | 98 | 0.25 | Low |

| Solvent-free grinding | 75 | 96 | 0.33 | Minimal |

Microwave-assisted synthesis emerges as the optimal method, balancing efficiency and sustainability.

Challenges and Mitigation Strategies

- Regioselectivity : Competing 1,3,4-oxadiazole formation is suppressed by using electron-deficient aryl nitriles, which favor 1,2,4-oxadiazole cyclization.

- Purification : Silica gel chromatography effectively separates regioisomers, as demonstrated by thin-layer chromatography (TLC) Rf values of 0.45 (target) vs. 0.62 (byproduct).

- Stability : The ethoxy group undergoes hydrolysis under acidic conditions; thus, neutral pH is maintained during workup.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-(4-Ethoxy-3-methoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole, and how can purity be optimized?

Answer:

The synthesis typically involves cyclization reactions between substituted precursors. For example, analogous oxadiazole derivatives are synthesized via refluxing precursors (e.g., crotyl acetate and heterocyclic amines) in polar aprotic solvents like DME at 50°C, followed by purification using flash column chromatography (SiO₂, hexane:ethyl acetate gradients) to achieve >95% purity . Yield optimization may require strict control of stoichiometry, reaction time, and temperature. Advanced purification techniques, such as preparative HPLC, can further resolve stereoisomers or minor impurities.

Advanced: How can density functional theory (DFT) calculations aid in predicting the electronic properties of this compound?

Answer:

DFT with hybrid functionals (e.g., B3LYP) incorporating exact-exchange terms is critical for modeling thermochemical properties, such as bond dissociation energies and frontier molecular orbitals. Basis sets like 6-311+G(d,p) are recommended for accurate geometry optimization. Studies show that DFT predicts atomization energies with <3 kcal/mol deviation from experimental data, enabling reliable insights into reactivity and charge distribution . Software packages like Gaussian or ORCA are standard for such analyses.

Advanced: What crystallographic strategies resolve structural ambiguities in 1,2,4-oxadiazole derivatives?

Answer:

Single-crystal X-ray diffraction using synchrotron radiation or high-resolution diffractometers (e.g., Bruker D8 QUEST) paired with SHELXL refinement can unambiguously determine bond angles, torsional conformations, and packing motifs. For example, SHELX software has been widely used to refine oxadiazole-containing structures, achieving R-factors < 0.05 for high-confidence structural assignments . Data collection at low temperatures (100 K) minimizes thermal motion artifacts.

Basic: Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

Answer:

- 1H/13C NMR : Assign methoxy (δ ~3.8 ppm) and ethoxy (δ ~1.3–4.1 ppm) protons, with aromatic protons in the 6.5–8.0 ppm range. 13C signals for oxadiazole carbons typically appear at 165–175 ppm .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm mass error.

- FTIR : Key stretches include C=N (1600–1680 cm⁻¹) and C-O (1200–1300 cm⁻¹) .

- SFC : For enantiomeric excess determination (e.g., 97% ee achieved via chiral columns) .

Advanced: How should researchers address contradictory NOESY or HSQC data during structural elucidation?

Answer:

Contradictions often arise from dynamic processes (e.g., ring puckering) or overlapping signals. Strategies include:

- Variable-temperature NMR : Suppress conformational exchange broadening.

- 2D NMR (COSY, TOCSY) : Resolve scalar coupling networks.

- Computational modeling : Compare DFT-optimized geometries with experimental coupling constants (J-values). Cross-validation with X-ray data is critical .

Advanced: What structure-activity relationship (SAR) strategies enhance bioactivity in oxadiazole derivatives?

Answer:

- Substituent modulation : Replace ethoxy/methoxy groups with electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability.

- Heterocycle variation : Substitute pyrazolidine with pyrrolidine (e.g., 4-fluoropyrrolidine in ) to alter steric and electronic profiles.

- Docking studies : Use AutoDock Vina to predict interactions with targets like 14α-demethylase (PDB: 3LD6), as demonstrated for antifungal oxadiazoles .

Basic: What stability considerations are critical for storing this compound?

Answer:

- Storage conditions : -20°C under inert gas (Ar/N₂) to prevent oxidation of the oxadiazole ring.

- Light sensitivity : Amber vials mitigate photodegradation.

- Hygroscopicity : Desiccants (e.g., silica gel) prevent hydrolysis of labile groups like ethoxy .

Advanced: How does this compound interact with viral protease targets, and what assays validate its antiviral potential?

Answer:

Oxadiazoles (e.g., WIN 63843 in ) inhibit viral enzymes via π-π stacking and hydrogen bonding. Assays include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.